molecular formula C9H7ClN4S B1233775 [2-(4-Chlorophenyl)hydrazono]cyanothioacetamide

[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide

Cat. No. B1233775
M. Wt: 238.7 g/mol
InChI Key: RBXSHTPRUGKWLA-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)hydrazinylidene]-2-cyanoethanethioamide is a member of phenylhydrazines.

Scientific Research Applications

Antimicrobial Activity

Research by (Ramadan, 2016) indicates that substituted 2-hydrazono-2(3H)-thiazole derivatives, synthesized from 4-(3-chlorophenyl)-3-thiosemicarbazide, show significant antimicrobial activity against bacteria like E. coli and Candida albicans. This suggests a potential application in developing antimicrobial agents.

Electrochemical Reduction

The work by (Aziz et al., 1990) studied the polarographic reduction of 2-aryl-hydrazono-2-cyanothioacetamides, which are reduced to give an amino acid and the corresponding primary aromatic amine. This study is crucial for understanding the electrochemical properties of these compounds.

Synthesis of Heterocyclic Compounds

A study by (Gouda et al., 2010) discusses the synthesis of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, starting from 2-(2-cyano-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide. These compounds also exhibited promising antimicrobial activities.

Reaction Mechanisms

In research conducted by (Britsun et al., 2007), the cyclization of N-R-2-cyanothioacetamides with ethyl [(aryl)hydrazono]chloroacetates was studied, leading to various compounds like 3-aryl-2-cyanomethylidene-5-ethoxycarbonyl-1,3,4-thiadiazoles. This research helps in understanding the reaction mechanisms of these compounds.

Inhibitive and Adsorption Behavior

A study by (El aoufir et al., 2020) evaluated the corrosion inhibiting properties of synthesized thiazole-4-carboxylates on mild steel in HCl. These findings have implications in the field of corrosion science and materials protection.

Synthesis and Characterization

(Ganga & Sankaran, 2020) synthesized and characterized asymmetrical azines of 3,5-dimethoxy-4‑hydroxy benzaldehyde, evaluating their antiproliferative activities against MCF-7 cell lines. Such studies contribute to medicinal chemistry and drug development.

Molecular and Crystal Structures

The study by (Rodinovskaya et al., 2002) focused on synthesizing 2-acylamino-5-amino-4-aryl-3-cyanothiophenes, highlighting the importance of molecular and crystal structures in chemical synthesis.

properties

Product Name

[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide

Molecular Formula

C9H7ClN4S

Molecular Weight

238.7 g/mol

IUPAC Name

(1Z)-2-amino-N-(4-chloroanilino)-2-sulfanylideneethanimidoyl cyanide

InChI

InChI=1S/C9H7ClN4S/c10-6-1-3-7(4-2-6)13-14-8(5-11)9(12)15/h1-4,13H,(H2,12,15)/b14-8-

InChI Key

RBXSHTPRUGKWLA-ZSOIEALJSA-N

Isomeric SMILES

C1=CC(=CC=C1N/N=C(/C#N)\C(=S)N)Cl

Canonical SMILES

C1=CC(=CC=C1NN=C(C#N)C(=S)N)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide
Reactant of Route 2
[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide
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[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide
Reactant of Route 4
[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide
Reactant of Route 5
[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide
Reactant of Route 6
[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide

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